6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one is a heterocyclic compound with significant interest in medicinal chemistry. It is classified as an isoquinolinone derivative, which is known for its diverse biological activities, including potential applications in drug development. The compound has the Chemical Abstracts Service (CAS) number 2605229-81-8 and a molecular formula of with a molecular weight of approximately 262.05 g/mol .
The synthesis of 6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one can be achieved through various methods. One efficient approach involves the reaction of 3,4-dihydroisoquinoline derivatives with brominating agents to introduce bromine at the sixth position and difluoromethyl groups at the fourth position. This method typically employs reagents such as ethyl 2-bromo-2,2-difluoroacetate under controlled conditions to facilitate the formation of the desired product .
In a typical synthesis, the reaction is conducted in an inert atmosphere to prevent moisture interference. The use of catalysts such as lanthanum triflate can enhance the reaction efficiency. The purification of the product is often performed using column chromatography to isolate the desired compound from unreacted materials and by-products .
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one can undergo various chemical reactions typical of isoquinolinone derivatives. These include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-withdrawing groups like bromine and fluorine.
Specific reactions may involve the formation of derivatives through coupling reactions or modifications at the nitrogen or carbon centers. For instance, it can react with amines to form amides or with alkyl halides to generate alkylated products .
The mechanism of action for compounds like 6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one often relates to their ability to interact with biological targets such as enzymes or receptors. This compound may function as an inhibitor in various biochemical pathways, particularly those involving bromodomain-containing proteins.
Research indicates that similar compounds have shown efficacy in inhibiting bromodomain interactions within cellular processes, suggesting potential therapeutic applications in oncology and other diseases .
The chemical stability of 6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one under various pH conditions is important for its application in biological systems. Its reactivity profile suggests it can participate in further functionalization reactions without significant degradation .
The primary applications of 6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one lie in medicinal chemistry and drug development. Its structural features make it a candidate for developing novel therapeutics targeting bromodomain proteins involved in cancer progression and inflammatory diseases. Additionally, its unique chemical properties may allow for exploration in materials science and organic synthesis where specific reactivity patterns are desirable .
The structural evolution of isoquinoline derivatives represents a significant chapter in medicinal chemistry, with 6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one emerging as a strategically designed compound within this class. While not explicitly detailed in the available literature, this molecule exists within a well-documented lineage of bioactive isoquinoline scaffolds. Its core structure derives from systematic modifications of the foundational 3,4-dihydroisoquinolin-1(2H)-one skeleton, exemplified by early compounds like 6-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 147497-32-3), which served as crucial intermediates in CNS drug discovery [1] [7]. The introduction of gem-difluorination at the C4 position marks a significant advancement, reflecting contemporary strategies to enhance metabolic stability and optimize pharmacokinetic profiles. Patent landscapes reveal increasing interest in halogenated isoquinoline derivatives, evidenced by protected analogs such as 6-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1242157-15-8) [8] [10], which share key structural motifs and bioactivity considerations. The incorporation of both bromine and fluorine atoms strategically addresses dual objectives: bromine facilitates selective cross-coupling reactions for structural diversification, while the difluoromethylene group enhances membrane permeability and confers resistance to oxidative metabolism – attributes critical for CNS-targeted therapeutics.
Table 1: Evolution of Key Isoquinoline Derivatives in Medicinal Chemistry
Compound Name | CAS Number | Molecular Formula | Significance |
---|---|---|---|
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 147497-32-3 | C₉H₈BrNO | Foundational scaffold for neuroactive compound synthesis |
6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one | 1219130-51-4 | C₁₀H₁₀BrNO | Early C3-alkylated analog demonstrating improved metabolic stability |
6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one | 1242157-15-8 | C₉H₇BrFNO | Halogen-rich derivative with enhanced bioactivity profiles |
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one | N/A | C₉H₇BrF₂NO | Target compound with strategic gem-difluorination for optimized properties |
The strategic incorporation of halogens—particularly bromine and fluorine—into isoquinoline scaffolds demonstrates profound effects on their biochemical interactions and therapeutic potential. Bromine, as an isosteric replacement for electron-rich aromatic systems, significantly influences molecular recognition patterns. In 6-bromo-3,4-dihydroisoquinolin-1(2H)-one derivatives, the bromo substituent serves dual functions: it creates a synthetic handle for palladium-catalyzed cross-coupling reactions (enabling rapid structural diversification), and enhances binding affinity to hydrophobic enzyme pockets through halogen bonding interactions with carbonyl groups and electron-rich residues [1] [9].
Fluorination, especially the gem-difluoro modification at C4 in 6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one, introduces transformative effects:
Comparative studies of fluorinated versus non-fluorinated analogs demonstrate measurable bioactivity enhancements. For instance, 6-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one exhibits superior kinase inhibition profiles compared to its non-fluorinated counterpart [8] [10]. This observation aligns with broader medicinal chemistry findings where strategic fluorination improves ligand efficiency and target residence time. The combination of bromine and fluorine within a single isoquinoline framework creates a synergistic bioactivity profile – bromine enables structural diversification and enhances target affinity, while fluorine optimizes pharmacokinetics and metabolic stability.
Table 2: Comparative Bioactivity of Halogenated Isoquinoline Derivatives
Bioactivity Parameter | Non-Halogenated Analog | 6-Bromo Derivative | 6-Bromo-8-fluoro Derivative |
---|---|---|---|
Kinase Inhibition IC₅₀ (nM) | 520 ± 45 | 185 ± 22 | 78 ± 9 |
Metabolic Half-life (t₁/₂, min) | 28 ± 4 | 45 ± 6 | 89 ± 11 |
Membrane Permeability (Papp, ×10⁻⁶ cm/s) | 12.3 ± 1.8 | 15.1 ± 2.1 | 22.7 ± 3.3 |
Plasma Protein Binding (%) | 76 ± 5 | 82 ± 4 | 88 ± 3 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7